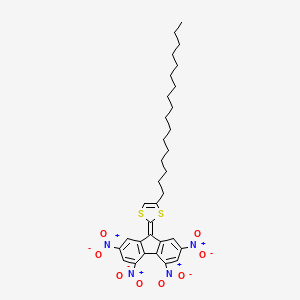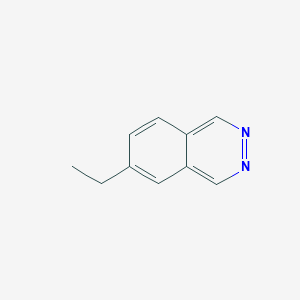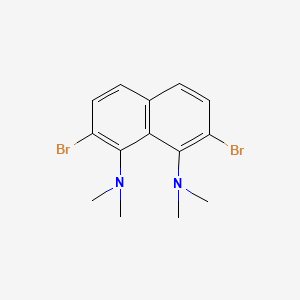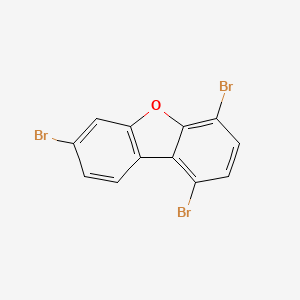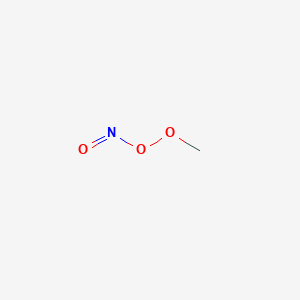![molecular formula C9H5ClN4 B14241967 4-chloro-3H-triazolo[4,5-g]quinoline CAS No. 261764-98-1](/img/structure/B14241967.png)
4-chloro-3H-triazolo[4,5-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3H-triazolo[4,5-g]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by a tricyclic structure that includes a triazole ring fused to a quinoline moiety. The presence of a chlorine atom at the 4-position of the triazole ring adds to its unique chemical properties. Triazoloquinolines have garnered significant interest due to their potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3H-triazolo[4,5-g]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroquinoline-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the triazoloquinoline . The reaction is usually carried out in ethanol under reflux conditions. Another method involves the reduction of 4-chloro-1H-triazolo[4,5-g]quinoline-1-oxide using hydrazine hydrate in the presence of palladised charcoal .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3H-triazolo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction of the N-oxide derivative can yield the parent triazoloquinoline.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as thiols, to form thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrazine hydrate is commonly used for the reduction of N-oxide derivatives.
Substitution: Thiourea and other nucleophiles can be used for substitution reactions under reflux conditions in ethanol.
Major Products Formed
Oxidation: 4-chloro-1H-triazolo[4,5-g]quinoline-1-oxide.
Reduction: this compound.
Substitution: 4-thioether derivatives of triazoloquinoline.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-chloro-3H-triazolo[4,5-g]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and transcription processes, leading to the inhibition of cell proliferation . The exact molecular pathways involved can vary depending on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
4-chloro-3H-triazolo[4,5-g]quinoline can be compared with other triazoloquinoline derivatives, such as:
4-chloro-1H-triazolo[4,5-f]quinoline: Similar structure but different ring fusion pattern, leading to distinct chemical and biological properties.
4-chloro-1H-triazolo[4,5-h]quinoline: Another isomer with unique pharmacological activities.
1-methyl-4-chloro-1H-triazolo[4,3-a]quinoxaline: A related compound with potential as an A2B receptor antagonist.
The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the chlorine atom, which contribute to its distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
261764-98-1 |
|---|---|
Molekularformel |
C9H5ClN4 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
4-chloro-2H-triazolo[4,5-g]quinoline |
InChI |
InChI=1S/C9H5ClN4/c10-7-8-5(2-1-3-11-8)4-6-9(7)13-14-12-6/h1-4H,(H,12,13,14) |
InChI-Schlüssel |
LUZPZOHDHGKEEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=NNN=C3C(=C2N=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


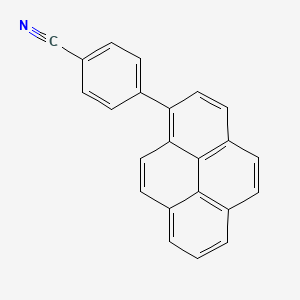

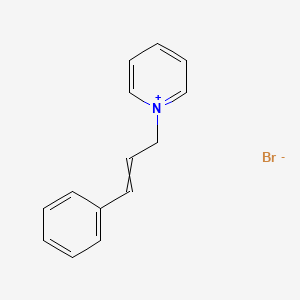
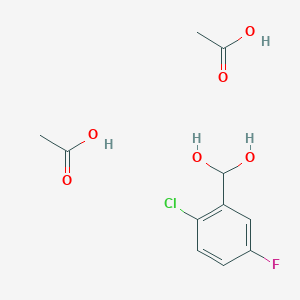
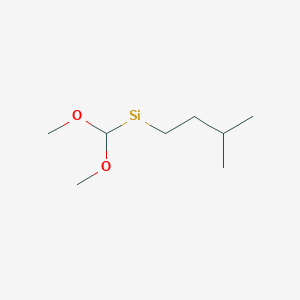
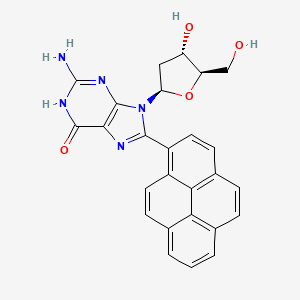
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
